molecular formula C14H18F3N3O2S B6471617 N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640978-83-0

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6471617
CAS No.: 2640978-83-0
M. Wt: 349.37 g/mol
InChI Key: NMTINVSGNDFNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-(trifluoromethyl)pyridin-2-yl group and a cyclopropanesulfonamide moiety. This compound is of interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) or ion channels, though its exact biological targets remain under investigation .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-7-18-13(12)20-8-2-3-10(9-20)19-23(21,22)11-5-6-11/h1,4,7,10-11,19H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTINVSGNDFNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional attributes of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be contextualized by comparing it to analogous compounds in the sulfonamide and pyridine derivative classes. Below is a detailed analysis:

Structural Analogues with Piperidine/Azetidine Cores
Compound Name Core Structure Pyridine Substituent Position Sulfonamide/Other Groups Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
This compound Piperidine 3-position (CF₃) Cyclopropanesulfonamide ~323.32* Not provided Reference compound
BK80030: N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide Azetidine 4-position (CF₃) Cyclopropanesulfonamide 321.32 2415511-71-4 Smaller 4-membered azetidine core; CF₃ at pyridine 4-position
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Piperidine 2-position (unsubstituted) Propanamide (no sulfonamide) ~355.40* Not provided Lacks sulfonamide; pyridine at 2-position without CF₃

Key Observations :

  • Substituent Position : The 3-position CF₃ on the target’s pyridine may confer distinct electronic effects versus BK80030’s 4-position CF₃, affecting receptor affinity .
  • Functional Groups : The cyclopropanesulfonamide in the target compound is unique among analogues, offering rigidity absent in propanamide derivatives .
Sulfonamide-Containing Analogues
Compound Name Core Structure Key Functional Groups Biological Target/Activity Reference
This compound Piperidine Cyclopropanesulfonamide, 3-CF₃-pyridine Putative GPCR/ion channel modulator -
L-703606: cis-2(diphenylmethyl)-N-([2-iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide Bicyclic Sulfonamide-linked bicyclic scaffold NK₁ receptor antagonist [1]
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine Thiazole-pyridine hybrid, methylsulfonyl Unknown (patented insecticide/antagonist) [2]

Key Observations :

  • Scaffold Diversity : L-703606’s bicyclic structure demonstrates broader steric bulk, likely enhancing NK₁ receptor selectivity compared to the target compound’s simpler piperidine-pyridine system .
  • Hybrid Systems : Thiazole-pyridine hybrids () prioritize heterocyclic diversity over sulfonamide rigidity, suggesting divergent therapeutic applications .
Pyridine Derivatives with Trifluoromethyl Groups
Compound Name Substituent Position Additional Features Molecular Weight (g/mol) Reference
This compound 3-position Cyclopropanesulfonamide, piperidine ~323.32 -
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide 5-position Hydroxypropynyl, pivalamide ~358.33* [4]
2-methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine 4-position Thiadiazole-carbonyl, methoxy 332.42 [3]

Key Observations :

  • Substituent Effects : The 3-position CF₃ in the target compound may optimize π-π stacking in hydrophobic binding pockets versus 5-CF₃ derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.